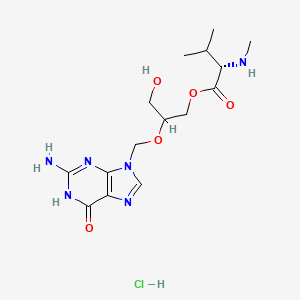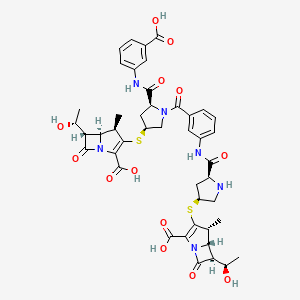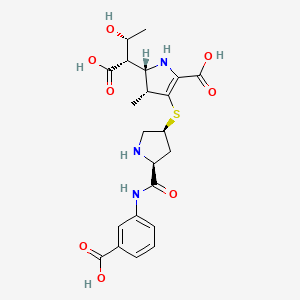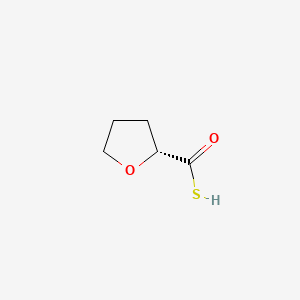
Ganciclovir, Impureté N
Vue d'ensemble
Description
Ganciclovir is an antiviral drug used for the treatment of cytomegalovirus infections . It is a synthetic analogue of 2′-deoxy-guanosine . Ganciclovir contains not less than 98.0% and not more than 102.0% of C9H13N5O4, calculated on the anhydrous basis .
Synthesis Analysis
The synthesis of Ganciclovir and its impurities has been reported in literature . The processes described involve preparation of valganciclovir by the deprotection of mono-benzyloxycarbonyl-L-valine ganciclovir .Molecular Structure Analysis
The molecular structure of Ganciclovir has been studied extensively . The difference in the nature and strength of intermolecular contacts between the two anhydrous forms leads to the manifestation of conformational polymorphism .Chemical Reactions Analysis
The chemical reactions of Ganciclovir have been studied . The primary mechanism of ganciclovir action against CMV is inhibition of the replication of viral DNA by ganciclovir-5′-triphosphate .Applications De Recherche Scientifique
Recherche en virologie
Ganciclovir, Impureté N: joue un rôle crucial dans la recherche en virologie, en particulier dans l'étude des mécanismes de réplication virale. Il est utilisé pour comprendre la pharmacodynamique du ganciclovir et de ses analogues, qui sont essentiels au développement de nouveaux médicaments antiviraux {svg_1}.
Études pharmacologiques
En pharmacologie, This compound est instrumental dans l'exploration des effets thérapeutiques du ganciclovir, tels que son efficacité dans le traitement de la colite ulcéreuse par l'inhibition de l'activation du STING des macrophages {svg_2}.
Évaluations toxicologiques
Les toxicologues utilisent This compound pour évaluer le profil de sécurité du ganciclovir. Il aide à déterminer les seuils toxiques et les effets secondaires potentiels du ganciclovir et de ses impuretés dans les systèmes biologiques {svg_3}.
Analyse biochimique
Les biochimistes utilisent This compound pour disséquer les voies biochimiques influencées par le ganciclovir. Il aide à élucider l'impact du médicament sur le métabolisme des nucléosides et son incorporation dans l'ADN viral {svg_4}.
Chimie analytique
This compound: est essentiel en chimie analytique pour développer et valider des méthodes analytiques, telles que la HPLC et la spectrométrie de masse, pour détecter et quantifier le ganciclovir et ses impuretés dans diverses formulations {svg_5}.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
Ganciclovir Impurity N, like its parent compound Ganciclovir, is likely to interact with various enzymes and proteins in the body. The primary mechanism of action of Ganciclovir involves the inhibition of viral DNA replication . This process begins with the initial phosphorylation of Ganciclovir by a viral kinase, followed by further phosphorylation by cellular kinases to generate the toxic triphosphate form of Ganciclovir . It is plausible that Ganciclovir Impurity N may interact with similar biomolecules and participate in analogous biochemical reactions.
Cellular Effects
The cellular effects of Ganciclovir Impurity N are not well-studied. Given its structural similarity to Ganciclovir, it may influence cell function in a similar manner. Ganciclovir has been shown to have significant effects on various types of cells, particularly those infected with cytomegalovirus . It can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Ganciclovir’s mechanism of action involves its conversion to a triphosphate form, which inhibits DNA polymerase and gets incorporated into viral DNA, thereby preventing its replication . Ganciclovir Impurity N may exert its effects through a similar mechanism.
Temporal Effects in Laboratory Settings
Studies on Ganciclovir have shown that it can be separated completely from known impurities and degradation products under various conditions .
Dosage Effects in Animal Models
Ganciclovir has been shown to have dosage-dependent effects in animal models .
Metabolic Pathways
Ganciclovir is known to undergo little to no metabolism, with about 90% of the drug being eliminated unchanged in the urine .
Transport and Distribution
Ganciclovir is known to be transported and distributed within cells via active and passive diffusion .
Propriétés
IUPAC Name |
[2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-3-hydroxypropyl] (2S)-3-methyl-2-(methylamino)butanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N6O5.ClH/c1-8(2)10(17-3)14(24)25-5-9(4-22)26-7-21-6-18-11-12(21)19-15(16)20-13(11)23;/h6,8-10,17,22H,4-5,7H2,1-3H3,(H3,16,19,20,23);1H/t9?,10-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOXYIRLWWGUICN-FTCYEJDNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OCC(CO)OCN1C=NC2=C1N=C(NC2=O)N)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OCC(CO)OCN1C=NC2=C1N=C(NC2=O)N)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25ClN6O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.85 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1401562-16-0 | |
| Record name | GANCICLOVIR MONO-N-METHYL VALINATE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6RVD2EG6AH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[[(4S)-1-(Diisopropoxyphosphinyl)-4alpha-mercapto-L-prolyl]amino]benzoic acid](/img/structure/B601468.png)





![1-[2-[[4-(Benzenesulfinyl)phenyl]methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;nitric acid](/img/structure/B601484.png)
![1-[2-[[4-(Benzenesulfonyl)phenyl]methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;nitric acid](/img/structure/B601485.png)
![7,16-Dioxa-2-azabicyclo[11.2.1]hexadec-1-en-8-one,10-[(2,6-dideoxy-3-C-methyl-3-O-methyl-a-L-ribo-hexopyranosyl)oxy]-6-ethyl-4,5-dihydroxy-3,5,9,11,13,15-hexamethyl-12-[[3,4,6-trideoxy-3-(dimethylamino)-b-D-xylo-hexopyranosyl]oxy]-,(1Z,3R,4R,5S,6R,9R,10S,11S,12R,13R,15R)-](/img/structure/B601488.png)